

Pharmacological Profile of Methaniazide Sodium Salt: A Technical Guide

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Compound of Interest

Compound Name: **Methaniazide**

Cat. No.: **B076274**

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Disclaimer: Limited direct pharmacological data for **Methaniazide** sodium salt is publicly available. This guide provides a detailed profile inferred from its parent compound, isoniazid (INH), a cornerstone in tuberculosis treatment. **Methaniazide** is a derivative of isoniazid and is presumed to share a similar mechanism of action.

Introduction

Methaniazide sodium salt is an antibiotic that has been historically used in the treatment of tuberculosis. It is a chemical derivative of methanesulfonic acid and isoniazid.^[1] Structurally, it is thought to act as a prodrug, similar to isoniazid, releasing the active component to exert its antimycobacterial effect. This document outlines the inferred pharmacological profile of **Methaniazide** sodium salt, intended for researchers, scientists, and drug development professionals.

Pharmacological Profile

Mechanism of Action

Methaniazide sodium salt, like isoniazid, is believed to be a prodrug that requires activation by the mycobacterial catalase-peroxidase enzyme, KatG. Upon activation, it is converted into a series of reactive species. These reactive intermediates, including an isonicotinic acyl radical, subsequently form a covalent adduct with nicotinamide adenine dinucleotide (NAD⁺). This adduct potently inhibits the enoyl-acyl carrier protein reductase, InhA. InhA is a critical enzyme in the fatty acid synthase II (FAS-II) system of *Mycobacterium tuberculosis*, which is essential

for the synthesis of mycolic acids. Mycolic acids are unique, long-chain fatty acids that are major components of the mycobacterial cell wall, providing structural integrity and contributing to the pathogen's virulence. The inhibition of mycolic acid synthesis disrupts the cell wall integrity, leading to bacterial cell death. This action is most effective against actively dividing mycobacteria.

Pharmacodynamics

The primary pharmacodynamic effect of **Methaniazide** sodium salt is bactericidal activity against susceptible strains of *Mycobacterium tuberculosis*. The potency of isoniazid derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria. While specific MIC values for **Methaniazide** sodium salt are not readily available, studies on other isoniazid derivatives have shown potent anti-tubercular activity, with some compounds exhibiting even greater potency than isoniazid itself. For instance, certain isoniazid-based pyridazinone derivatives have demonstrated MIC values as low as 1.562 µg/mL against the Mtb H37Rv strain, which is an improvement over isoniazid's MIC of 3.125 µg/mL in the same study.[\[2\]](#)[\[3\]](#)

Pharmacokinetics

The pharmacokinetic profile of **Methaniazide** sodium salt is expected to be largely influenced by the properties of isoniazid.

- Absorption: Isoniazid is rapidly and completely absorbed after oral administration.
- Distribution: It is distributed widely throughout the body, including into the cerebrospinal fluid.
- Metabolism: Isoniazid undergoes metabolism in the liver, primarily through acetylation by the N-acetyltransferase 2 (NAT2) enzyme. The rate of this acetylation is subject to genetic polymorphism, leading to "slow" and "fast" acetylator phenotypes, which can significantly impact drug exposure and potential toxicity.
- Excretion: The metabolites and a portion of the unchanged drug are primarily excreted in the urine.

Data Presentation

The following tables summarize key quantitative data for isoniazid and its derivatives, which can be used as a reference for the expected profile of **Methaniazide** sodium salt.

Table 1: Inferred Pharmacokinetic Parameters of **Methaniazide** Sodium Salt (based on Isoniazid data)

Parameter	Slow Acetylators	Fast Acetylators	General Population
Maximum Plasma Concentration (C _{max})	Higher	Lower	Varies by acetylator status
Time to Maximum Concentration (T _{max})	~1-2 hours	~1-2 hours	~1-2 hours
Area Under the Curve (AUC)	Significantly Higher	Lower	Reflects clearance differences
Elimination Half-life (t _{1/2})	2-5 hours	0.5-1.6 hours	Bimodal distribution
Bioavailability	~80-95%	~80-95%	High, may be affected by food
Metabolism	Slower acetylation by NAT2	Faster acetylation by NAT2	Primarily hepatic acetylation
Excretion	Primarily renal, as metabolites	Primarily renal, as metabolites	Higher proportion of acetylisoniazid in fast acetylators

Table 2: Minimum Inhibitory Concentration (MIC) of Isoniazid and its Derivatives against *M. tuberculosis* H37Rv

Compound	MIC (μ g/mL)
Isoniazid (INH)	3.125
Pyrazinamide (PYZ)	3.125
IBP19 (Isoniazid Derivative)	1.562
IBP21 (Isoniazid Derivative)	1.562
IBP22 (Isoniazid Derivative)	1.562
IBP29 (Isoniazid Derivative)	1.562
Isoniazid-1,2,3-triazole hybrid	1.56
Isonicotinoylhydrazide derivative	4

Data sourced from comparative studies of isoniazid derivatives.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Experimental Protocols

The following are detailed methodologies for key experiments that would be used to evaluate the pharmacological profile of an anti-tuberculosis agent like **Methaniazide** sodium salt.

In Vitro Susceptibility Testing: Broth Microdilution for MIC Determination

This method determines the minimum inhibitory concentration (MIC) of a compound against *M. tuberculosis*.[\[6\]](#)

- Preparation of Drug Dilutions: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions are then made in Middlebrook 7H9 broth in a 96-well microtiter plate to achieve the desired final concentration range.
- Inoculum Preparation: *M. tuberculosis* colonies are harvested from a fresh culture on Löwenstein-Jensen medium. The colonies are transferred to a tube containing sterile water with 0.05% Tween 80 and glass beads. The suspension is vortexed to create a homogeneous mixture. The turbidity is then adjusted to match a McFarland 0.5 standard.

- Inoculation and Incubation: Each well of the microtiter plate, containing the drug dilutions and controls (growth and sterility controls), is inoculated with the prepared bacterial suspension. The plate is then incubated at 37°C for 7 days.
- Addition of Indicator and Reading: After 7 days of incubation, a resazurin solution is added to each well. The plate is re-incubated for 24-48 hours. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth. The MIC is determined as the lowest concentration of the agent that prevents this color change (the well remains blue).[\[6\]](#)

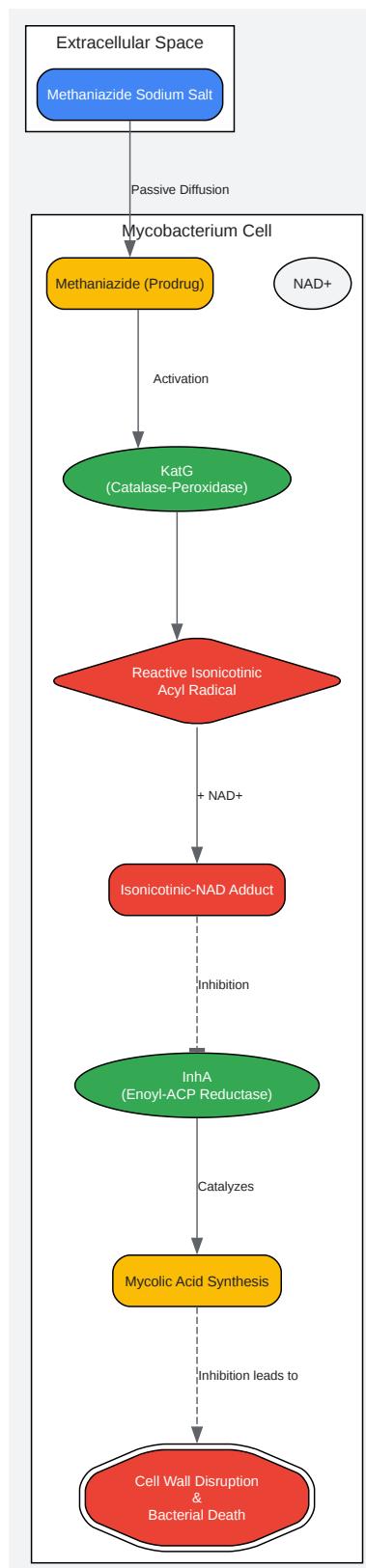
In Vivo Efficacy Testing: Mouse Model of Tuberculosis

This protocol outlines a common in vivo model to assess the efficacy of anti-tuberculosis compounds.[\[7\]](#)[\[8\]](#)

- Animal Model: BALB/c or C57BL/6 mice are commonly used due to their resistance to *M. tuberculosis*, which allows for the development of a chronic infection model.[\[7\]](#)
- Infection: Mice are infected with a low dose of *M. tuberculosis* (e.g., H37Rv strain) via aerosol exposure to establish a pulmonary infection.
- Treatment Regimen: Treatment with the test compound (e.g., **Methaniazide** sodium salt) is initiated at a specified time post-infection (e.g., 14 or 35 days for subacute or chronic models, respectively). The compound is administered daily via oral gavage for a defined period (e.g., 4 to 8 weeks).[\[9\]](#)
- Efficacy Assessment: The primary endpoint is the bacterial load in the lungs and spleen. At various time points during and after treatment, cohorts of mice are euthanized, and their organs are homogenized. The homogenates are serially diluted and plated on selective agar (e.g., Middlebrook 7H11). The plates are incubated, and the number of colony-forming units (CFU) is determined. A significant reduction in CFU in treated mice compared to an untreated control group indicates drug efficacy. Body weight can also be used as a rapid, preliminary indicator of drug efficacy.[\[10\]](#)

Mandatory Visualizations

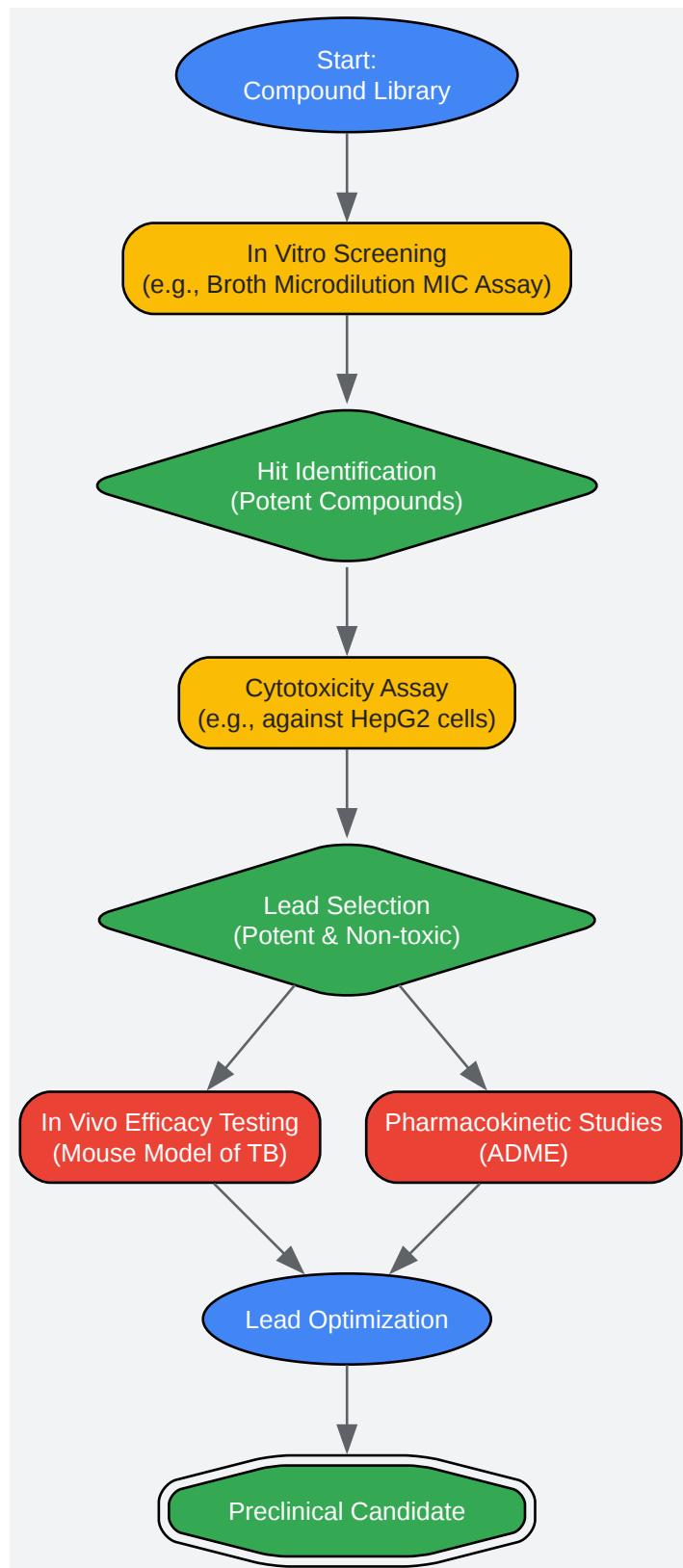
Inferred Signaling Pathway of Methaniazide Sodium Salt



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Caption: Inferred activation and mechanism of action of **Methaniazide**.

Experimental Workflow for Anti-Tuberculosis Drug Screening



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